molecular formula C18H24N2 B6318033 Cycloheptyl-(3-pyrrol-1-yl-benzyl)-amine CAS No. 179055-39-1

Cycloheptyl-(3-pyrrol-1-yl-benzyl)-amine

Cat. No.: B6318033
CAS No.: 179055-39-1
M. Wt: 268.4 g/mol
InChI Key: DTMCMCVFQYZYLS-UHFFFAOYSA-N
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Description

Cycloheptyl-(3-pyrrol-1-yl-benzyl)-amine is a complex organic compound that features a cycloheptyl group attached to a benzylamine moiety, which is further substituted with a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cycloheptyl-(3-pyrrol-1-yl-benzyl)-amine typically involves multi-step organic reactions. One common method starts with the preparation of 3-pyrrol-1-ylbenzyl bromide, which is then reacted with cycloheptylamine under controlled conditions to yield the desired product. The reaction conditions often include the use of solvents like dichloromethane or toluene, and the reaction is typically carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Cycloheptyl-(3-pyrrol-1-yl-benzyl)-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl position, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in an aprotic solvent like dimethylformamide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Cycloheptyl-(3-pyrrol-1-yl-benzyl)-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of Cycloheptyl-(3-pyrrol-1-yl-benzyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexyl-(3-pyrrol-1-yl-benzyl)-amine
  • Cyclopentyl-(3-pyrrol-1-yl-benzyl)-amine
  • Cyclooctyl-(3-pyrrol-1-yl-benzyl)-amine

Uniqueness

Cycloheptyl-(3-pyrrol-1-yl-benzyl)-amine is unique due to the presence of the cycloheptyl group, which imparts distinct steric and electronic properties compared to its cyclohexyl and cyclopentyl analogs. These differences can influence the compound’s reactivity, binding affinity, and overall biological activity.

Properties

IUPAC Name

N-[(3-pyrrol-1-ylphenyl)methyl]cycloheptanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2/c1-2-4-10-17(9-3-1)19-15-16-8-7-11-18(14-16)20-12-5-6-13-20/h5-8,11-14,17,19H,1-4,9-10,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTMCMCVFQYZYLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NCC2=CC(=CC=C2)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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